molecular formula C23H21BrO6 B11157308 ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11157308
M. Wt: 473.3 g/mol
InChI Key: OURYHHONFBQSQI-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a bromophenyl group, an ethoxy group, and a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

Ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to various biological effects. The chromen-2-one core structure is known to participate in redox reactions, contributing to the compound’s antioxidant properties .

Comparison with Similar Compounds

Ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives, such as:

The uniqueness of this compound lies in its combination of the chromen-2-one core with the bromophenyl and ethoxy groups, providing a distinct set of chemical and biological properties.

Biological Activity

Ethyl 3-{7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that has garnered attention for its potential biological activities. This compound, with a molecular formula of C23H21BrO6, features an ethyl ester linked to a chromenone moiety, which is further substituted with a bromophenyl group and an oxoethoxy group. The unique structural characteristics contribute to its diverse biological activities, which include anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

\text{Ethyl 3 7 2 4 bromophenyl 2 oxoethoxy 4 methyl 2 oxo 2H chromen 3 yl}propanoate}

Key Structural Features

  • Chromenone Moiety : This component is known for its biological activities, including anti-inflammatory and antioxidant effects.
  • Bromophenyl Substitution : The presence of the bromine atom enhances the compound's reactivity and potential interactions with biological targets.
  • Oxoethoxy Group : This functional group may contribute to the compound's solubility and bioavailability.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related chromenone derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Case Study:
A study investigated the cytotoxic effects of a structurally similar compound on various cancer cell lines. The results demonstrated an IC50 value in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Research Findings:
In vitro studies revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. These studies indicate that the compound can effectively neutralize free radicals, thereby protecting cells from oxidative stress.

Data Table: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound85%90%
Standard (Ascorbic Acid)95%98%

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Antimicrobial Action : Disruption of bacterial cell walls or interference with metabolic pathways.
  • Antioxidant Defense : Scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation.

Properties

Molecular Formula

C23H21BrO6

Molecular Weight

473.3 g/mol

IUPAC Name

ethyl 3-[7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C23H21BrO6/c1-3-28-22(26)11-10-19-14(2)18-9-8-17(12-21(18)30-23(19)27)29-13-20(25)15-4-6-16(24)7-5-15/h4-9,12H,3,10-11,13H2,1-2H3

InChI Key

OURYHHONFBQSQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=C(C=C3)Br)OC1=O)C

Origin of Product

United States

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